molecular formula C27H26NOP B6302544 (S)-1-(3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-4-yl)-2,5-diphenyl-1H-pyrrole CAS No. 1683581-58-9

(S)-1-(3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-4-yl)-2,5-diphenyl-1H-pyrrole

Cat. No.: B6302544
CAS No.: 1683581-58-9
M. Wt: 411.5 g/mol
InChI Key: KJXNLTFQUPGVAM-SSEXGKCCSA-N
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Description

(S)-1-(3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-4-yl)-2,5-diphenyl-1H-pyrrole is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-4-yl)-2,5-diphenyl-1H-pyrrole typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d][1,3]oxaphosphol intermediate, which is then coupled with a pyrrole derivative under specific conditions. Common reagents used in these reactions include organolithium compounds, phosphine oxides, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-4-yl)-2,5-diphenyl-1H-pyrrole undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

(S)-1-(3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-4-yl)-2,5-diphenyl-1H-pyrrole has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific molecular pathways.

    Industry: The compound’s properties make it useful in developing new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of (S)-1-(3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-4-yl)-2,5-diphenyl-1H-pyrrole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Benzo[d][1,3]oxaphosphol Derivatives: Compounds with similar benzo[d][1,3]oxaphosphol structures.

    Pyrrole Derivatives: Compounds featuring pyrrole rings with various substituents.

Uniqueness

What sets (S)-1-(3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-4-yl)-2,5-diphenyl-1H-pyrrole apart is its unique combination of the benzo[d][1,3]oxaphosphol and pyrrole moieties

Properties

IUPAC Name

1-[(3S)-3-tert-butyl-2H-1,3-benzoxaphosphol-4-yl]-2,5-diphenylpyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26NOP/c1-27(2,3)30-19-29-25-16-10-15-24(26(25)30)28-22(20-11-6-4-7-12-20)17-18-23(28)21-13-8-5-9-14-21/h4-18H,19H2,1-3H3/t30-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJXNLTFQUPGVAM-SSEXGKCCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P1COC2=CC=CC(=C21)N3C(=CC=C3C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[P@@]1COC2=CC=CC(=C21)N3C(=CC=C3C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26NOP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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